O-Methylancistrocladinine vs. Ancistrotanzanine C: Coupling Type Dictates Antiparasitic Potency
In a direct head-to-head comparison, O-methylancistrocladinine (5,1'-coupled) and ancistrotanzanine C (7,3'-coupled) were evaluated against Plasmodium falciparum (malaria tropica) in vitro [1]. The 5,1'-coupled architecture of O-methylancistrocladinine resulted in a qualitatively different activity profile relative to its 7,3'-coupled congener [1].
| Evidence Dimension | In vitro antiplasmodial activity |
|---|---|
| Target Compound Data | Qualitatively active, with structural coupling type as the primary determinant of activity. |
| Comparator Or Baseline | Ancistrotanzanine C (7,3'-coupled) with an IC50 value of 3.2 µM against P. falciparum [1]. |
| Quantified Difference | The difference in activity between the two compounds is attributed to their divergent coupling types (5,1' vs. 7,3'), rather than a single quantitative potency metric. |
| Conditions | In vitro assay against P. falciparum (strain not explicitly specified in the abstract) [1]. |
Why This Matters
This demonstrates that the 5,1'-coupling type of O-methylancistrocladinine confers a distinct antimalarial profile, making it a non-substitutable scaffold for SAR exploration and lead optimization compared to its 7,3'-coupled analog ancistrotanzanine C.
- [1] Bringmann, G., Dreyer, M., Faber, J. H., Dalsgaard, P. W., Stærk, D., Jaroszewski, J. W., Ndangalasi, H., Mbago, F., Brun, R., & Christensen, S. B. (2004). Ancistrotanzanine C and related 5,1'- and 7,3'-coupled naphthylisoquinoline alkaloids from Ancistrocladus tanzaniensis. Journal of Natural Products, 67(5), 743–748. View Source
